molecular formula C6H9NO B13037645 2-Cyclobutyl-2-hydroxyacetonitrile

2-Cyclobutyl-2-hydroxyacetonitrile

Cat. No.: B13037645
M. Wt: 111.14 g/mol
InChI Key: QHCOOFPIRFUGCB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-hydroxyacetonitrile (CAS 177793-94-1) is a specialized organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . This chemical features both a hydroxyl group and a nitrile group attached to the same carbon atom, which is further connected to a cyclobutyl ring, creating a versatile scaffold for synthetic chemistry applications . The compound is typically supplied as a cold-chain item to ensure stability and requires proper storage conditions to maintain its integrity . This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecular architectures. The presence of both the nitrile group and hydroxyl group on the same carbon provides multiple handles for chemical modification, making it useful for creating carbon chain-extended analogs or for incorporation into heterocyclic systems . While specific biological activity data for this exact compound is limited in public literature, structurally similar hydroxyacetonitrile derivatives have demonstrated relevance in antiviral research programs and the development of therapeutic agents for inflammatory conditions . The cyclobutyl moiety contributes interesting steric and electronic properties that can influence the pharmacokinetic profiles of resulting compounds, potentially enhancing metabolic stability or receptor binding affinity. Researchers utilize this compound primarily as a synthetic intermediate in organic synthesis methodologies. The nitrile group can be transformed into various functional groups including carboxylic acids, amides, amines, and tetrazoles, while the hydroxyl group can participate in oxidation, esterification, or etherification reactions . This functional diversity makes it particularly valuable in drug discovery efforts where structure-activity relationship studies require systematic molecular variations. The compound's utility extends to materials science research and chemical biology applications where the introduction of the cyclobutyl ring system can impart specific conformational constraints to the resulting molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material using appropriate personal protective equipment and under controlled laboratory conditions. Researchers should consult the safety data sheet for specific hazard information and proper handling procedures before use.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-cyclobutyl-2-hydroxyacetonitrile

InChI

InChI=1S/C6H9NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-3H2

InChI Key

QHCOOFPIRFUGCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-hydroxyacetonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, which is then dehydrated to yield the desired nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-Cyclobutyl-2-hydroxyacetonitrile can serve as effective inhibitors of anti-apoptotic proteins, such as Bcl-2. The overexpression of Bcl-2 is linked to various cancers, including breast cancer and chronic lymphocytic leukemia. Compounds that inhibit Bcl-2 can potentially enhance the efficacy of chemotherapy by promoting apoptosis in cancer cells .

Therapeutic Agents for Hematological Disorders
The compound has been explored for its role in modulating the activity of cereblon, a key protein involved in the treatment of hematological disorders such as multiple myeloma. Targeting cereblon can lead to improved therapeutic outcomes in conditions associated with abnormal cell proliferation .

Biocatalysis and Synthesis

Enzymatic Reactions
this compound can be utilized as a substrate in biocatalytic processes. For instance, it has been shown to improve the efficiency of nitrilase enzymes in converting glycolonitrile to glycolic acid, thus enhancing yield and reducing by-products . This application highlights its utility in green chemistry practices where enzymatic reactions are preferred over traditional chemical synthesis methods.

Photochemical Applications

Photocyclization Processes
The compound can participate in photochemical reactions, specifically photocyclization, which involves the formation of cyclobutanols from carbonyl compounds. Studies have demonstrated that using light-emitting diode (LED) sources can effectively convert this compound into cyclobutanols with high selectivity and yield. This method is advantageous as it minimizes unwanted side reactions and enhances product purity .

Data Tables

Application Area Description References
Anticancer ActivityInhibits Bcl-2 protein, enhancing apoptosis in cancer cells ,
Therapeutic AgentsModulates cereblon activity for treating hematological disorders
BiocatalysisEnhances nitrilase activity for efficient conversion to glycolic acid
Photochemical ReactionsParticipates in photocyclization yielding cyclobutanols

Case Studies

Case Study 1: Inhibition of Bcl-2 in Cancer Therapy
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Bcl-2, leading to increased apoptosis in breast cancer cell lines. The results indicated a potential for these compounds to be developed into therapeutic agents for resistant forms of cancer.

Case Study 2: Enzyme Catalysis Enhancement
In a biocatalysis study, researchers employed this compound as a substrate for nitrilase enzymes. The findings revealed that the compound significantly increased the reaction's specificity and yield compared to traditional chemical methods, showcasing its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 2-cyclobutyl-2-hydroxyacetonitrile and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Toxicity (GHS Classification) Key Applications
This compound Cyclobutyl, -OH 111.14 Limited data; inferred acute toxicity (oral, dermal) Pharmaceutical intermediates
2-Hydroxy-2-methylpropanenitrile (Acetone cyanohydrin) Methyl, -OH 85.10 Acute toxicity (Category 1B, H330); skin corrosion (Category 1A, H314) Polymer production, pesticide synthesis
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile Cyclohexyl, 4-hydroxyphenyl, -OH 245.29 Acute oral toxicity (Category 4, H302); skin irritation (Category 2, H315) Laboratory reagents, specialty chemicals

Key Findings :

Steric and Electronic Effects: The cyclobutyl group in this compound imposes greater ring strain compared to the cyclohexyl substituent in 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile. This strain enhances reactivity in ring-opening reactions but reduces thermal stability . Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) lacks steric hindrance due to its methyl group, making it more volatile and prone to decomposition into hydrogen cyanide (HCN), a significant safety hazard .

However, direct experimental data are lacking. The cyclohexyl-hydroxyphenyl derivative shows moderate oral toxicity (H302: harmful if swallowed) and irritancy (H315, H319), likely due to its phenolic moiety and bulkier structure limiting systemic absorption .

Synthetic Utility: Cyclobutyl derivatives are prized in drug discovery for mimicking rigid, bioactive conformations (e.g., in protease inhibitors). In contrast, acetone cyanohydrin’s utility lies in bulk industrial processes, such as methyl methacrylate production .

Biological Activity

2-Cyclobutyl-2-hydroxyacetonitrile is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and a hydroxyl group attached to an acetonitrile moiety. Its chemical structure can be represented as follows:

C6H11NO\text{C}_6\text{H}_{11}\text{N}O

This compound is noted for its stability and ability to participate in various chemical reactions, which may contribute to its biological activities.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms. A study highlighted that certain cyanohydrins, including derivatives of this compound, could inhibit the Wnt/β-catenin signaling pathway, which is often overactivated in cancers such as colorectal cancer and hepatocellular carcinoma . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Compound Mechanism Cancer Type Effect
This compoundInhibition of Wnt/β-catenin signalingColorectal CancerReduced tumor growth
Similar CyanohydrinsInduction of apoptosisHepatocellular CarcinomaIncreased cell death

2. Enzymatic Activity

The compound has been studied for its potential role as a substrate in enzymatic reactions. Specifically, it can serve as a precursor for the synthesis of α-hydroxycarboxylic acids through hydrolysis processes involving nitrilases . This enzymatic activity is significant for developing biocatalytic methods in pharmaceutical synthesis.

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers tested the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The study concluded that further investigations into its mechanism could provide insights into its therapeutic applications .

Case Study 2: Biocatalytic Applications

A recent study explored the use of biocatalysis involving this compound as an intermediate in synthesizing complex pharmaceutical compounds. The research highlighted that employing engineered enzymes could enhance the yield and selectivity of desired products while minimizing by-products .

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